molecular formula C16H21N3OS B12238752 1-(3-Methoxyphenyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine

1-(3-Methoxyphenyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine

Cat. No.: B12238752
M. Wt: 303.4 g/mol
InChI Key: KLCPCQWDQHLFKX-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine is a complex organic compound that features a piperazine ring substituted with a 3-methoxyphenyl group and a 2-methyl-1,3-thiazol-4-ylmethyl group

Preparation Methods

The synthesis of 1-(3-Methoxyphenyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route involves the reaction of 3-methoxyphenylpiperazine with 2-methyl-1,3-thiazole-4-carbaldehyde under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the reaction. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(3-Methoxyphenyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles such as halides or amines under appropriate conditions.

Scientific Research Applications

1-(3-Methoxyphenyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

1-(3-Methoxyphenyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine can be compared with similar compounds such as:

    1-(3-Methoxyphenyl)piperazine: Lacks the thiazole group, which may result in different biological activities.

    4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine:

    1-(3-Methoxyphenyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidine: Similar structure but with a piperidine ring instead of piperazine, leading to different pharmacological properties.

Properties

Molecular Formula

C16H21N3OS

Molecular Weight

303.4 g/mol

IUPAC Name

4-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]-2-methyl-1,3-thiazole

InChI

InChI=1S/C16H21N3OS/c1-13-17-14(12-21-13)11-18-6-8-19(9-7-18)15-4-3-5-16(10-15)20-2/h3-5,10,12H,6-9,11H2,1-2H3

InChI Key

KLCPCQWDQHLFKX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CN2CCN(CC2)C3=CC(=CC=C3)OC

Origin of Product

United States

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